Chromone-6-boronic acid pinacol ester
Overview
Description
Chromone-6-boronic acid pinacol ester is an organoboron compound with the molecular formula C₁₅H₁₇BO₄. It is a derivative of chromone, a naturally occurring compound known for its diverse biological activities. The boronic acid pinacol ester moiety is a valuable functional group in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Mechanism of Action
Target of Action
Chromone-6-boronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling reaction .
Mode of Action
The mode of action of this compound involves its interaction with these organic groups. In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which are crucial in many areas of organic synthesis .
Pharmacokinetics
Boronic esters in general are known for their stability and environmental benignity, which can impact their bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organic groups involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
Chromone-6-boronic acid pinacol ester is known for its role in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It interacts with various biomolecules in this process. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in Suzuki–Miyaura coupling. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that pinacol boronic esters, which include this compound, are usually bench stable and easy to purify .
Metabolic Pathways
It is known that the boron moiety in the compound can be converted into a broad range of functional groups , suggesting that it may be involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chromone-6-boronic acid pinacol ester typically involves the reaction of chromone with a boronic acid derivative. One common method is the palladium-catalyzed borylation of chromone using bis(pinacolato)diboron (B₂Pin₂) under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst like Pd(dppf)Cl₂ (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Chromone-6-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid.
Reduction: Formation of boronate esters.
Substitution: Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃).
Major Products:
Oxidation: Chromone-6-boronic acid.
Reduction: Chromone-6-boronate ester.
Substitution: Various biaryl compounds through Suzuki–Miyaura coupling.
Scientific Research Applications
Chromone-6-boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
- 6-Quinolineboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- Naphthalene-2-boronic acid pinacol ester
Comparison: Chromone-6-boronic acid pinacol ester is unique due to its chromone backbone, which imparts distinct chemical and biological properties. Compared to other boronic acid pinacol esters, it offers enhanced reactivity in Suzuki–Miyaura coupling and potential biological activities .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPUBULQFSMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407569 | |
Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928773-42-6 | |
Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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